MW-150 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

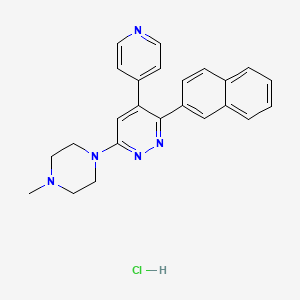

C24H24ClN5 |

|---|---|

Molecular Weight |

417.9 g/mol |

IUPAC Name |

6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride |

InChI |

InChI=1S/C24H23N5.ClH/c1-28-12-14-29(15-13-28)23-17-22(19-8-10-25-11-9-19)24(27-26-23)21-7-6-18-4-2-3-5-20(18)16-21;/h2-11,16-17H,12-15H2,1H3;1H |

InChI Key |

FQMOEAOQYORXPF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NN=C(C(=C2)C3=CC=NC=C3)C4=CC5=CC=CC=C5C=C4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MW-150 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MW-150 hydrochloride is a novel, central nervous system (CNS) penetrant, and orally bioavailable small molecule drug candidate under investigation for neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2][3][4] Its mechanism of action centers on the selective inhibition of p38 alpha mitogen-activated protein kinase (p38α MAPK), a key enzyme in the cellular response to stress and inflammation.[1][5][6] By attenuating aberrant p38α MAPK activity, MW-150 modulates downstream inflammatory cascades and neuronal dysfunction, offering a therapeutic approach that targets the neuroinflammation-synaptic dysfunction axis common to multiple neurodegenerative disorders.[7] This document provides a comprehensive overview of the molecular mechanism, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Selective Inhibition of p38α MAPK

The primary molecular target of MW-150 is the p38α MAPK enzyme.[1][6] p38α MAPK is a member of the serine/threonine kinase family that plays a pivotal role in intracellular signaling pathways, responding to extracellular stressors such as inflammatory cytokines, osmotic shock, and oxidative stress. In neurodegenerative contexts like Alzheimer's disease, chronic activation of p38α MAPK in glial cells (microglia and astrocytes) and neurons is linked to the overproduction of pro-inflammatory cytokines, synaptic dysfunction, and promotion of tau pathology.[6][8][9]

MW-150 acts as a potent and selective inhibitor, binding to p38α MAPK and preventing its catalytic activity.[1][5] This inhibition disrupts the downstream signaling cascade, thereby mitigating the pathological consequences of sustained kinase activation in the CNS.

The p38α MAPK Signaling Pathway and Point of Intervention

The diagram below illustrates the canonical p38α MAPK signaling cascade and the specific point of inhibition by MW-150. Upstream stressors activate a phosphorylation cascade involving MAPK Kinases (MKKs), which in turn phosphorylate and activate p38α MAPK. Activated p38α then phosphorylates various downstream substrates, including MAPK-activated protein kinase 2 (MK2), leading to the transcription and release of inflammatory mediators like Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).

Quantitative Pharmacodynamic Data

The inhibitory activity of MW-150 has been characterized through various biochemical and cell-based assays. The data demonstrate its high affinity for the target and its functional efficacy in blocking downstream signaling events.

| Parameter | Value | Description | Source |

| Ki | 101 nM | Inhibitor constant, representing the binding affinity of MW-150 to p38α MAPK. | [1][2][3][5] |

| IC50 (MK2 Phos.) | 332 nM | Half-maximal inhibitory concentration for the phosphorylation of the direct substrate MK2 in activated glia. | [2][3] |

| IC50 (IL-1β Prod.) | 936 nM | Half-maximal inhibitory concentration for the production of the pro-inflammatory cytokine IL-1β in activated glia. | [2][3] |

Experimental Protocols and Evidence

The mechanism of action of MW-150 is substantiated by extensive preclinical testing in various models. Below are generalized protocols for key experiments cited in the literature.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory potency (Ki) of MW-150 on purified p38α MAPK.

-

Methodology: A standard radiometric filter binding assay or a fluorescence-based assay is used. Recombinant human p38α MAPK enzyme is incubated with a specific substrate (e.g., myelin basic protein or a synthetic peptide) and radiolabeled ATP (γ-³²P-ATP) in the presence of varying concentrations of MW-150. The amount of phosphorylated substrate is quantified to determine the rate of kinase activity. The Ki is then calculated from the IC₅₀ values obtained at different ATP concentrations.

Glial Cell Culture and Cytokine Measurement

-

Objective: To assess the effect of MW-150 on inflammatory cytokine production in primary glial cells.

-

Methodology: Primary microglia or mixed glial cultures are prepared from neonatal mouse or rat cortices. The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce p38α MAPK activation and cytokine release. Co-treatment with varying concentrations of MW-150 is performed. After a defined incubation period, the cell culture supernatant is collected. The concentrations of IL-1β and TNF-α are quantified using a multiplex immunoassay platform, such as Meso Scale Discovery (MSD) ELISA. The IC₅₀ value for cytokine inhibition is determined from the dose-response curve.

In Vivo Efficacy in Alzheimer's Disease Mouse Models

-

Objective: To evaluate the therapeutic potential of MW-150 to rescue cognitive deficits and modulate neuropathology in vivo.

-

Methodology: Transgenic mouse models of AD, such as the 5xFAD or APP/PS1 models, are used.[2][9] Animals receive daily oral administration of MW-150 (e.g., 2.5 mg/kg) or a vehicle control over a period of several weeks to months.[2][3] Cognitive function is assessed using behavioral tests like the Morris Water Maze or Radial Arm Water Maze.[9] Following the treatment period, brain tissue is harvested for biochemical and immunohistochemical analysis to measure endpoints such as synaptic protein levels (synaptophysin, PSD95), tau phosphorylation, and glial activation.[9][10]

The diagram below outlines a typical experimental workflow for preclinical evaluation.

Therapeutic Rationale and Clinical Perspective

The therapeutic strategy behind MW-150 is to correct the imbalance in brain inflammatory responses and rescue neuronal function.[7][8] Unlike pan-suppression of microglia, MW-150 appears to selectively modulate the neuroinflammatory response associated with disease progression while preserving the normal physiological functions of these cells.[8] Preclinical studies demonstrate that MW-150 can:

-

Improve Cognitive Function: Treatment consistently improves performance in memory and learning tasks in AD mouse models.[2][3][9]

-

Reduce Tau Phosphorylation: Attenuates the hyperphosphorylation of tau, a key pathological hallmark of AD.[9][10]

-

Preserve Synaptic Integrity: Reverses the loss of key synaptic proteins, suggesting a neuroprotective effect.[9][10]

These promising preclinical results have supported the advancement of MW-150 into clinical development, including Phase 1 safety trials and a Phase 2a study in patients with mild-to-moderate Alzheimer's disease.[4][11] The drug represents a novel approach that is distinct from amyloid-centric therapies, offering potential as both a monotherapy and as part of a combination treatment regimen.[4][7]

References

- 1. MW-150 | Autophagy | p38 MAPK | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neurokine Therapeutics | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]

- 5. This compound | p38α inhibitor | Probechem Biochemicals [probechem.com]

- 6. MW-150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. RePORT ⟩ RePORTER [reporter.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

MW-150 Hydrochloride and its Role in the Neuroinflammation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease. A key mediator in the neuroinflammatory cascade is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] MW-150 hydrochloride (also known as MW01-2-150WH) is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor that selectively targets the p38α MAPK isoform.[3][4] This technical guide provides an in-depth overview of the mechanism of action of MW-150, its effects on the neuroinflammation pathway, and a summary of key preclinical findings.

Core Mechanism of Action: Inhibition of p38α MAPK

MW-150 exerts its anti-neuroinflammatory effects by selectively inhibiting the p38α MAPK, a serine/threonine kinase that plays a central role in the cellular response to stress and inflammatory stimuli.[5] The activation of p38α MAPK is a key step in the signaling cascade that leads to the production and release of pro-inflammatory cytokines and chemokines by activated microglia, the resident immune cells of the central nervous system.[2][6]

The canonical p38 MAPK signaling pathway is initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress.[7][8] This leads to a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK, specifically MKK3 and MKK6 for the p38 pathway), and finally, the phosphorylation and activation of p38 MAPK.[1][7] Activated p38α MAPK then phosphorylates downstream substrates, including transcription factors such as Activating Transcription Factor 2 (ATF-2) and kinases like MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2).[5][7][9] The phosphorylation of these substrates ultimately results in the increased transcription and translation of genes encoding pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[2][9]

MW-150, by inhibiting p38α MAPK, effectively disrupts this signaling cascade, leading to a reduction in the production of these key inflammatory mediators.

Signaling Pathway Diagram

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Microglia Polarization From M1 to M2 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sinobiological.com [sinobiological.com]

discovery and synthesis of MW-150 hydrochloride

An In-Depth Technical Guide to the Discovery and Synthesis of MW-150 Hydrochloride

Introduction

This compound (also known as MW01-18-150SRM hydrochloride) is a novel, central nervous system (CNS) penetrant, and orally active small molecule inhibitor developed for therapeutic intervention in neurodegenerative diseases, particularly Alzheimer's disease (AD).[1][2] It selectively targets the p38 alpha mitogen-activated protein kinase (p38α MAPK), a key enzyme implicated in the pathophysiology of neuroinflammation and synaptic dysfunction associated with AD.[2][3] Developed by researchers at Northwestern University, MW-150 has progressed through preclinical studies and into human clinical trials, showing promise in attenuating disease-related pathologies.[3][4][5] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical evaluation of this compound for researchers and drug development professionals.

Chemical Properties and Identification

This compound is a synthetic organic compound with the following identifiers:

| Property | Value | Reference |

| IUPAC Name | 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride | [6] |

| Molecular Formula | C₂₄H₂₄ClN₅ | [6] |

| Molecular Weight | 417.9 g/mol | [6] |

| Synonyms | MW01-18-150SRM hydrochloride, MW-150 | [1][7] |

Discovery and Rationale: Targeting p38α MAPK

The discovery of MW-150 was driven by the growing body of evidence implicating chronic neuroinflammation in the progression of Alzheimer's disease.[2] The p38α MAPK, a stress-related serine/threonine protein kinase, is a critical regulator of the innate immune response and is found in both neurons and glial cells (astrocytes and microglia).[2][4]

In the context of AD, the accumulation of amyloid-β (Aβ) and phosphorylated tau protein aggregates leads to the over-activation of glial cells.[3] This sustained activation results in the excessive production and release of proinflammatory cytokines, such as Interleukin-1 beta (IL-1β), which contribute to neuronal damage, synaptic dysfunction, and cognitive decline.[2][3][7] The p38α MAPK pathway is a pivotal signaling cascade that governs the production of these inflammatory mediators.[2] Therefore, inhibiting p38α MAPK presents a strategic therapeutic approach to disrupt this cycle of neuroinflammation and protect against its detrimental effects. MW-150 was specifically designed as a highly selective, brain-penetrant inhibitor of p38α MAPK to mitigate these neuroinflammatory processes.[1][4]

Mechanism of Action

This compound functions as a selective inhibitor of p38α MAPK.[1] Its mechanism involves binding to the kinase and preventing the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MK2).[1][7] The phosphorylation of MK2 is a critical step in the signaling cascade that leads to the synthesis and release of proinflammatory cytokines. By inhibiting the upstream kinase, p38α, MW-150 effectively suppresses this inflammatory response in activated glial cells.[1][7] This targeted action reduces cytokine overexpression, thereby protecting synapses and neuronal function from inflammatory damage.

Caption: MW-150 Signaling Pathway Inhibition.

Quantitative Biological Data

The potency and selectivity of MW-150 have been characterized through various in vitro assays.

| Parameter | Value | Description | Reference |

| Ki | 101 nM | Inhibitor constant for p38α MAPK. | [1][7] |

| IC₅₀ (MK2) | 332 nM | Concentration for 50% inhibition of MK2 phosphorylation in activated glia. | [1][7] |

| IC₅₀ (IL-1β) | 936 nM | Concentration for 50% inhibition of IL-1β production in activated glia. | [1][7] |

Synthesis of this compound

MW-150 is a synthetic organic compound belonging to the pyridazine class of molecules.[2][6] While detailed, step-by-step synthesis protocols are typically proprietary and found within patent literature, the structure, 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine, indicates a multi-step synthesis involving the coupling of substituted pyridazine, naphthalene, pyridine, and piperazine moieties. Such syntheses commonly employ modern cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to assemble the aromatic core, followed by functionalization and final salt formation with hydrochloric acid to yield the water-soluble hydrochloride salt.

Preclinical Efficacy

MW-150 has demonstrated significant efficacy in multiple preclinical mouse models of Alzheimer's disease, validating its therapeutic potential.

-

APP/PS1 Transgenic Mice : In this amyloidosis model, daily oral administration of MW-150 (2.5 mg/kg) improved performance in cognitive tasks such as the radial arm water maze (RAWM) and contextual fear conditioning.[7]

-

APP/PS Knock-in Mice : Treatment with MW-150 (2.5 mg/kg, i.p.) for 14 days resulted in cognitive performance indistinguishable from wild-type mice, demonstrating its ability to reverse existing deficits without overexpressing the amyloid precursor protein.[1][7]

-

Mixed Pathology Model (5xFAD with hyperhomocysteinemia) : In a model combining amyloid pathology with vascular damage, MW-150 treatment reduced behavioral impairments, attenuated synaptic loss, and decreased tau phosphorylation, providing proof-of-principle for its efficacy in the context of comorbid pathologies common in human AD patients.[5]

Importantly, these cognitive benefits were observed without affecting the overall amyloid plaque burden, supporting the hypothesis that MW-150's neuroprotective effects are mediated by the suppression of neuroinflammation and its downstream consequences on synaptic function.[2]

Clinical Development

Following promising preclinical results, MW-150, under development by Neurokine Therapeutics, has advanced into human clinical trials.[4]

-

Phase 1 : Safety and tolerability studies in healthy volunteers demonstrated that MW-150 was safe and well-tolerated, achieving desired blood levels after oral administration.[2][8]

-

Phase 2 : A Phase 2a study was initiated to evaluate the efficacy of MW-150 in patients with mild-to-moderate Alzheimer's disease, assessing its effects on cognitive performance, daily living activities, and blood biomarkers.[2][9]

Experimental Protocols

The following are generalized protocols for key assays used to characterize p38α MAPK inhibitors like MW-150.

Protocol 1: In Vitro p38α Kinase Inhibition Assay

Objective: To determine the inhibitor constant (Ki) of MW-150 against recombinant p38α MAPK.

-

Reagents: Recombinant human p38α MAPK, kinase buffer, ATP, a suitable peptide substrate (e.g., ATF2), and this compound.

-

Procedure: a. Prepare a series of dilutions of this compound in kinase buffer. b. In a microplate, combine the p38α enzyme, the peptide substrate, and each dilution of MW-150. c. Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). e. Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper). f. Quantify the amount of substrate phosphorylation using a scintillation counter or phosphorimager.

-

Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration. Calculate the IC₅₀ value, which can then be used with the Michaelis-Menten equation to determine the Ki.

Protocol 2: Glial Cell IL-1β Production Assay

Objective: To measure the IC₅₀ of MW-150 for the inhibition of IL-1β production in activated glial cells.

-

Cell Culture: Culture primary mixed glial cells or a microglial cell line (e.g., BV-2) in appropriate media.

-

Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to activate the p38α MAPK pathway and induce cytokine production. d. Incubate for a defined period (e.g., 6-24 hours). e. Collect the cell culture supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Normalize the IL-1β concentrations to a vehicle control. Plot the percentage of inhibition against the MW-150 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. p38α Mitogen-Activated Protein Kinase—An Emerging Drug Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MW-150 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C24H24ClN5 | CID 137704636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. iadrp.nia.nih.gov [iadrp.nia.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

MW-150 Hydrochloride: A Deep Dive into its Structure-Activity Relationship for CNS Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150, also known as MW01-18-150SRM, is a novel, central nervous system (CNS) penetrant, and orally bioavailable small molecule that selectively inhibits the p38α mitogen-activated protein kinase (MAPK).[1][2] This kinase is a critical regulator of pro-inflammatory cytokine production in the brain, and its overactivation is implicated in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease and traumatic brain injury.[2][3][4] By attenuating the production of cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), MW-150 presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences on neuronal function and cognition.[1][5] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MW-150 and related pyridazine-based p38α MAPK inhibitors, alongside detailed experimental protocols and pathway visualizations.

Chemical Structure

MW-150 hydrochloride has the following chemical structure:

IUPAC Name: 6-(4-methylpiperazin-1-yl)-3-naphthalen-2-yl-4-pyridin-4-ylpyridazine;hydrochloride Molecular Formula: C₂₄H₂₄ClN₅

Mechanism of Action: p38α MAPK Signaling Pathway

MW-150 exerts its therapeutic effects by selectively inhibiting the p38α MAPK enzyme. The p38α MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory stimuli. In the CNS, activation of this pathway in glial cells, such as microglia and astrocytes, leads to the production and release of pro-inflammatory cytokines. MW-150, by binding to the active site of p38α MAPK, prevents the phosphorylation of downstream substrates, such as MAPK-activated protein kinase 2 (MK2), thereby inhibiting the synthesis of inflammatory mediators.[1]

Caption: The p38α MAPK signaling pathway and the inhibitory action of MW-150.

Structure-Activity Relationship (SAR) of Pyridazine-Based p38α Inhibitors

While specific SAR studies detailing a wide range of MW-150 analogs are not extensively published, research on related trisubstituted pyridazine inhibitors of p38α MAPK provides significant insights into the key structural requirements for potent inhibition.[6][7] MW-150's structure embodies the optimal features identified in these studies.

The core structure consists of a central pyridazine ring with key substitutions at the 3, 4, and 6 positions:

-

Position 3 (Aryl Group): The presence of an aryl group, such as the naphthalen-2-yl group in MW-150, is a common feature among potent inhibitors. This group likely engages in hydrophobic interactions within the ATP-binding pocket of the enzyme.

-

Position 4 (Heteroaryl Group): A heteroaryl group, like the pyridin-4-yl moiety in MW-150, is crucial for activity. This group often forms a key hydrogen bond with the "hinge" region of the kinase, a critical interaction for anchoring the inhibitor in the active site. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor.

-

Position 6 (Dialkylamino Substituents): Substitution at the 6-position with various dialkylamino groups, such as the 4-methylpiperazin-1-yl group of MW-150, generally leads to potent inhibitors with p38 IC₅₀ values in the low nanomolar range.[6] This group likely extends into a solvent-exposed region, and modifications here can be used to fine-tune physicochemical properties like solubility and cell permeability without significantly compromising potency.

Caption: Logical relationships in the SAR of trisubstituted pyridazine p38α MAPK inhibitors.

Quantitative Data

The following tables summarize the biological activity of MW-150 and the general SAR trends for related trisubstituted pyridazine p38α MAPK inhibitors based on published data.

Table 1: Biological Activity of MW-150

| Parameter | Value | Description |

| Kᵢ (p38α MAPK) | 101 nM | Inhibitor constant for p38α MAPK enzyme.[1] |

| IC₅₀ (MK2) | 332 nM | Concentration for 50% inhibition of MK2 phosphorylation in activated glia.[1] |

| IC₅₀ (IL-1β) | 936 nM | Concentration for 50% inhibition of IL-1β production in activated glia.[1] |

Table 2: General SAR of Trisubstituted Pyridazine p38α MAPK Inhibitors

| Compound Scaffold | Position 3 (R¹) | Position 4 (R²) | Position 6 (R³) | p38 IC₅₀ (nM) |

| Pyridazine | Aryl | Heteroaryl (e.g., 4-pyridyl) | Dialkylamino | 1 - 20[6] |

| Pyridazine | Aryl | Heteroaryl (e.g., 4-pyridyl) | H | >1000[6] |

| Pyridazine | Alkyl | Heteroaryl (e.g., 4-pyridyl) | Dialkylamino | >1000[6] |

Data is generalized from McIntyre et al., 2002.[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel p38α MAPK inhibitors. Below are representative protocols for key in vitro assays.

In Vitro p38α MAPK Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α MAPK.

-

Reagents and Materials: Recombinant human p38α MAPK, biotinylated ATF2 substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound (MW-150), and a detection system (e.g., LanthaScreen™ Eu-anti-pATF2[pThr71] antibody).

-

Procedure: a. Prepare serial dilutions of MW-150 in DMSO and then dilute in assay buffer. b. In a 384-well plate, add the test compound, recombinant p38α enzyme, and the biotinylated ATF2 substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the Eu-labeled antibody that specifically recognizes the phosphorylated ATF2 substrate. g. After another incubation period, read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor). Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Assay for IL-1β Production in Glial Cells

This assay measures the effect of the inhibitor on pro-inflammatory cytokine production in a cellular context.

-

Cell Culture: Culture primary mixed glial cells or a microglial cell line (e.g., BV-2) in appropriate media.

-

Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of MW-150 for 1-2 hours. c. Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. d. Incubate for a specified period (e.g., 18-24 hours). e. Collect the cell culture supernatant.

-

Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the IL-1β concentrations to a vehicle control. Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting human central nervous system protein kinases: An isoform selective p38αMAPK inhibitor that attenuates disease progression in Alzheimer's disease mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

MW-150 Hydrochloride: A Technical Guide to CNS Target Engagement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the central nervous system (CNS) target engagement of MW-150 hydrochloride, a novel therapeutic candidate under investigation for neurodegenerative diseases. This document synthesizes key preclinical and clinical findings, focusing on its mechanism of action, quantitative measures of target interaction, and the experimental frameworks used for its evaluation.

Introduction: Targeting Neuroinflammation in Neurodegeneration

MW-150 (also known as MW01-18-150SRM) is a novel, orally active, and CNS-penetrant small molecule designed to address the role of neuroinflammation in the progression of neurodegenerative disorders such as Alzheimer's disease. The therapeutic rationale for MW-150 is based on the principle that aberrant activation of specific stress-related signaling pathways in the brain contributes significantly to synaptic dysfunction and neuronal damage. By selectively modulating these pathways, MW-150 aims to offer a disease-modifying intervention. The compound has progressed through Phase 1 clinical studies and is currently being evaluated in a Phase 2a trial for patients with mild-to-moderate Alzheimer's disease.

Mechanism of Action: Selective Inhibition of p38α MAPK

MW-150's primary molecular target is the p38 alpha mitogen-activated protein kinase (p38α MAPK), a key enzyme in cellular stress responses. In the context of the CNS, p38α MAPK activity is upregulated in glial cells and neurons in response to stressors associated with neurodegenerative disease, such as the presence of amyloid plaques. This sustained activation can lead to a chronic inflammatory state and synaptic dysfunction.

MW-150 acts as a selective inhibitor of p38α MAPK. Its mechanism involves blocking the kinase's ability to phosphorylate downstream substrates, most notably MAPK-activated protein kinase 2 (MK2). The inhibition of this phosphorylation event disrupts the signaling cascade that leads to the overproduction of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), by activated glial cells.

Quantitative Assessment of Target Engagement and Potency

The interaction of MW-150 with its target and its downstream effects have been quantified through various in vitro assays. These data demonstrate the compound's potency and selectivity.

| Parameter | Target/Process | Value | Citation |

| Ki | p38α MAPK | 101 nM | |

| IC50 | MK2 Phosphorylation Inhibition (in activated glia) | 332 nM | |

| IC50 | IL-1β Production Inhibition (in activated glia) | 936 nM |

Table 1: In Vitro Potency of MW-150.

Experimental Protocols for Evaluating CNS Effects

The CNS target engagement and therapeutic efficacy of MW-150 have been validated through a series of preclinical studies in animal models of Alzheimer's disease. Below are summaries of the key experimental methodologies employed.

Animal Models

-

APP/PS1 Transgenic (Tg) Mice: This model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial Alzheimer's disease, leading to age-dependent amyloid plaque formation and cognitive deficits.

-

5xFAD Mice with Hyperhomocysteinemia (HHcy): This is a model of mixed amyloid and vascular pathologies. 5xFAD mice, which also overexpress amyloid-related transgenes, are placed on a diet deficient in B-vitamins to induce high levels of homocysteine, a model for small vessel disease in the brain.

Behavioral Testing for Cognitive Function

To assess the impact of MW-150 on cognitive deficits, standard behavioral neuroscience assays are utilized.

-

Radial Arm Water Maze (RAWM): This test evaluates spatial learning and memory. Mice are placed in a circular pool with multiple arms and must learn the location of a hidden escape platform. Improved performance is measured by fewer errors (entries into incorrect arms) over successive trials. In preclinical studies, APP/PS1 mice treated with MW-150 (2.5 mg/kg, oral daily) showed improved performance in this task.

-

Morris Water Maze (MWM): Another test for hippocampal-dependent spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water, using external cues for navigation. MW-150 treatment successfully mitigated behavioral impairments in this maze in a mouse model of mixed amyloid and vascular pathologies.

-

Contextual Fear Conditioning: This assay measures fear-associated learning and memory. A mouse learns to associate a specific environment (the context) with an aversive stimulus (e.g., a mild foot shock). Memory is assessed by the degree of freezing behavior when the mouse is returned to that context. MW-150 treatment also improved performance in this test in APP/PS1 mice.

Biochemical and Immunohistochemical Analyses

Post-mortem brain tissue analysis is used to quantify the molecular effects of MW-150 on neuropathological markers.

-

Quantification of Synaptic Proteins: To determine if functional improvements are linked to synaptic health, levels of key synaptic proteins like synaptophysin and PSD95 are measured using immunohistochemistry (IHC) or western blotting. In a mixed pathology model, MW-150 administration was associated with the restoration of hippocampal synaptic protein levels.

-

Measurement of Tau Phosphorylation: Pathological hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease. Levels of phosphorylated tau (e.g., at the Thr231 residue) are assessed via IHC or ELISA. MW-150 treatment led to a reduction in tau phosphorylation.

-

Cytokine Level Measurement: To confirm target engagement of the neuroinflammatory pathway, pro-inflammatory cytokine levels in brain homogenates are measured using techniques like Meso Scale Discovery (MSD) electrochemiluminescence assays.

Clinical Development and Future Directions

MW-150 has successfully completed Phase 1 safety and tolerability studies in healthy adults. A Phase 2a clinical trial (NCT05194163) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of MW-150 in individuals with mild-to-moderate Alzheimer's disease. This study will also investigate the effects of the drug on blood-based biomarkers, which could provide crucial insights into its target engagement and biological activity in humans.

The development of MW-150 represents a targeted approach to neurodegenerative disease therapy, focusing on the modulation of neuroinflammation and synaptic dysfunction as a core pathological mechanism. The outcomes of ongoing clinical investigations will be critical in determining the therapeutic potential of this novel stress kinase inhibitor.

Methodological & Application

Application Notes and Protocols for MW-150 Hydrochloride In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of MW-150 hydrochloride, a selective, central nervous system (CNS) penetrant p38α mitogen-activated protein kinase (MAPK) inhibitor. The protocols detailed below are based on preclinical studies investigating its therapeutic potential in models of neuroinflammation and cognitive dysfunction, particularly relevant to Alzheimer's disease.

Mechanism of Action

This compound is a potent and selective inhibitor of the p38α MAPK isoform. In the context of neuroinflammation, stressors such as amyloid-beta (Aβ) can lead to the overactivation of microglia, the resident immune cells of the CNS. This activation triggers the p38α MAPK signaling cascade, resulting in the increased production and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNFα). These cytokines contribute to synaptic dysfunction and neuronal damage. MW-150 acts by binding to p38α MAPK, thereby inhibiting its kinase activity. This blockade prevents the downstream phosphorylation of substrates like MAPK-activated protein kinase 2 (MK2), ultimately suppressing the overproduction of pro-inflammatory cytokines and mitigating their detrimental effects on neuronal function.

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro and in vivo properties of MW-150.

| Parameter | Value | Reference |

| Target | p38α MAPK | [1] |

| Ki | 101 nM | [1] |

| IC50 (MK2 phosphorylation) | 332 nM | [1] |

| IC50 (IL-1β production) | 936 nM | [1] |

| Table 1: In Vitro Activity of MW-150 |

| Parameter | Value | Species | Administration Route | Dosage | Reference |

| Cmax | Data not available | Mouse | - | - | - |

| Tmax | Data not available | Mouse | - | - | - |

| Half-life (t1/2) | Data not available | Mouse | - | - | - |

| Bioavailability | Data not available | Mouse | - | - | - |

| Table 2: Pharmacokinetic Parameters of MW-150 in Mice (Note: Specific pharmacokinetic data for MW-150 in mice is not currently available in the public domain). |

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in mitigating neuroinflammation.

Experimental Protocols

Animal Models

-

APP/PS1 Transgenic (Tg) Mice: These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with familial Alzheimer's disease mutations, leading to age-dependent accumulation of Aβ plaques and cognitive deficits.

-

5xFAD Mice: This model carries five familial Alzheimer's disease mutations in the APP and PS1 genes, resulting in a more aggressive and rapid development of Aβ pathology and cognitive decline.

Drug Preparation and Administration

For Intraperitoneal (IP) Injection:

-

Vehicle: Sterile saline (0.9% NaCl).

-

Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 0.25 mg/mL for a 2.5 mg/kg dose in a 25g mouse with an injection volume of 250 µL). Ensure the solution is clear and free of particulates.

-

Administration:

-

Gently restrain the mouse, tilting its head slightly downwards.

-

Identify the lower right quadrant of the abdomen.

-

Insert a 25-27 gauge needle at a 30-45° angle into the peritoneal cavity.

-

Aspirate briefly to ensure no fluid is drawn back, then slowly inject the solution.

-

The maximum recommended injection volume is 10 mL/kg.

-

For Oral Gavage:

-

Vehicle: 0.5% (w/v) methylcellulose in sterile water.

-

Preparation: Suspend this compound in the 0.5% methylcellulose solution to the desired concentration.

-

Administration:

-

Use a flexible or rigid, ball-tipped gavage needle (20-22 gauge for adult mice).

-

Measure the distance from the mouse's mouth to the xiphoid process to ensure proper tube length.

-

Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.

-

Administer the suspension slowly.

-

The recommended maximum volume for oral gavage in mice is 10 mL/kg.

-

Experimental Workflow Diagram

Caption: General workflow for in vivo studies with this compound.

Behavioral Testing Protocols

1. Radial Arm Water Maze (RAWM)

This task assesses spatial learning and memory.

-

Apparatus: A circular pool with six arms radiating from a central area. An escape platform is hidden at the end of one arm (the goal arm).

-

Procedure:

-

Day 1 (Training):

-

Conduct 15 trials, alternating between a visible and a hidden platform in the goal arm.

-

For each trial, place the mouse in a starting arm (not the goal arm) and allow it to search for the platform for 60 seconds.

-

If the mouse does not find the platform, guide it there.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the number of errors (entries into incorrect arms) and the latency to find the platform.

-

-

Day 2 (Testing):

-

Conduct 15 trials with the hidden platform.

-

Record errors and latency as on Day 1.

-

-

-

Data Analysis: Compare the number of errors and latency between treatment groups. A reduction in errors and latency in the MW-150 treated group compared to the vehicle group indicates improved spatial learning and memory.

2. Contextual Fear Conditioning (CFC)

This test evaluates fear-associated learning and memory.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.

-

Procedure:

-

Day 1 (Training/Conditioning):

-

Place the mouse in the conditioning chamber and allow it to explore for a set period (e.g., 2 minutes).

-

Deliver a mild, brief foot shock (e.g., 0.4-0.7 mA for 2 seconds).

-

Remove the mouse from the chamber 30-60 seconds after the shock.

-

-

Day 2 (Testing):

-

Return the mouse to the same chamber.

-

Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).

-

-

-

Data Analysis: Increased freezing time in the MW-150 treated group compared to the vehicle-treated transgenic group suggests an improvement in fear-associated memory.

These protocols provide a framework for conducting in vivo experiments with this compound. Researchers should adapt these methodologies to their specific experimental questions and ensure all procedures are in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for MW-150 Hydrochloride in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150 hydrochloride is a novel, brain-penetrant, small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). In the context of Alzheimer's disease (AD), p38α MAPK is a key regulator of neuroinflammation and synaptic dysfunction. Elevated activity of this enzyme in the brain is associated with the production of pro-inflammatory cytokines and has been implicated in the cognitive decline observed in AD. This compound offers a targeted therapeutic approach to mitigate these pathological processes. These application notes provide detailed protocols for the use of MW-150 in preclinical Alzheimer's disease mouse models, based on published studies.

Mechanism of Action

This compound selectively inhibits the p38α MAPK isoform. This inhibition leads to a downstream reduction in the phosphorylation of its substrates, which in turn suppresses the overproduction of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) by activated microglia and astrocytes in the brain. By dampening neuroinflammatory responses and modulating synaptic protein levels, MW-150 has been shown to rescue synaptic plasticity and ameliorate cognitive deficits in mouse models of Alzheimer's disease.

Signaling Pathway of MW-150 Action

Caption: Signaling pathway illustrating the inhibitory action of MW-150 on p38α MAPK.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of this compound in commonly used Alzheimer's disease mouse models.

| Mouse Model | Dosage | Administration Route | Frequency & Duration | Reference |

| 5xFAD | 0.5 mg/kg | Intraperitoneal (IP) | 3 times per week for 8 weeks | [1] |

| 5xFAD | 2.5 mg/kg | Intraperitoneal (IP) | 3 times per week for 8 weeks | [1] |

| APP/PS1 KI | 2.5 mg/kg | Intraperitoneal (IP) | Daily for 14 days |

| Mouse Model | Dosage | Key Findings | Reference |

| 5xFAD | 0.5 mg/kg | Attenuated learning deficits in the Morris Water Maze. | [1] |

| 5xFAD | 2.5 mg/kg | Did not show significant improvement in learning deficits. | [1] |

| APP/PS1 KI | 2.5 mg/kg | Suppressed cognitive deficits in the Radial Arm Water Maze. |

Experimental Protocols

General Experimental Workflow

Caption: A general workflow for in vivo studies using MW-150 in AD mouse models.

Protocol 1: Preparation and Administration of this compound

1. Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes (1 mL) and needles (27-30 gauge)

2. Preparation of MW-150 Solution:

-

Note: The exact vehicle used in some published studies is not specified. A common and generally safe vehicle for intraperitoneal injection is sterile saline. If solubility is an issue, a small percentage of a solubilizing agent like DMSO or Tween 80 can be used, but the final concentration of the co-solvent should be minimized and consistent across all treatment groups, including the vehicle control.

-

To prepare a 0.1 mg/mL stock solution for a 2.5 mg/kg dose in a 25g mouse (assuming an injection volume of 0.25 mL):

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in sterile saline to the desired final concentration.

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare fresh on the day of injection.

-

3. Intraperitoneal (IP) Injection Procedure:

-

Gently restrain the mouse, exposing the abdomen.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

-

Insert the needle at a 15-20 degree angle.

-

Gently pull back the plunger to ensure no fluid or blood is aspirated, indicating correct placement in the peritoneal cavity.

-

Slowly inject the MW-150 solution or vehicle.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory

1. Apparatus:

-

A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.

-

A video tracking system and software to record and analyze the mouse's swimming path, latency to find the platform, and other parameters.

-

Various extra-maze visual cues placed around the room.

2. Procedure:

-

Acquisition Phase (4-5 days):

-

Each mouse undergoes 4 trials per day.

-

For each trial, the mouse is gently placed into the water at one of four starting positions (North, South, East, West), facing the pool wall.

-

The mouse is allowed to swim and find the hidden platform for a maximum of 60-90 seconds.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.

-

The inter-trial interval is typically 15-20 minutes.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The escape platform is removed from the pool.

-

The mouse is placed in the pool at a novel starting position and allowed to swim freely for 60 seconds.

-

The tracking system records the time spent in the target quadrant (where the platform was previously located), the number of platform location crosses, and other relevant metrics.

-

Protocol 3: Brain Tissue Homogenization and Western Blot for Synaptic Proteins

1. Tissue Collection and Homogenization:

-

Following the final behavioral test, euthanize the mice according to approved institutional protocols.

-

Rapidly dissect the hippocampus and cortex on ice.

-

Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

-

For homogenization, add ice-cold RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors to the frozen tissue.

-

Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. Western Blotting:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against synaptic proteins (e.g., synaptophysin, PSD-95) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Cytokine Analysis in Brain Tissue

1. Sample Preparation:

-

Prepare brain tissue homogenates as described in Protocol 3, but use a lysis buffer compatible with cytokine assays (e.g., a buffer containing a milder detergent).

-

Ensure the lysis buffer contains protease inhibitors.

2. Cytokine Measurement:

-

Use a commercially available multiplex immunoassay kit (e.g., Luminex-based or ELISA-based) for the simultaneous quantification of multiple cytokines (e.g., IL-1β, TNF-α, IL-6).

-

Follow the manufacturer's instructions for the specific kit.

-

Briefly, this typically involves:

-

Incubating the brain lysate with antibody-coupled beads or a pre-coated plate.

-

Adding detection antibodies.

-

Adding a fluorescent reporter molecule.

-

Reading the plate on a multiplex analyzer or an ELISA plate reader.

-

-

Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards.

-

Normalize the cytokine levels to the total protein concentration of the sample.

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and national guidelines for animal care and use. The optimal dosage and treatment regimen for this compound may vary depending on the specific Alzheimer's disease mouse model and the experimental endpoints being investigated.

References

Application Notes: Preparing MW-150 Hydrochloride for Oral Gavage

Introduction

MW-150, also identified as MW01-18-150SRM, is a potent, selective, and orally bioavailable small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3] As a central nervous system (CNS) penetrant compound, MW-150 targets a key enzyme in the inflammatory cytokine cascade.[1] Its mechanism of action involves the inhibition of p38α MAPK's ability to phosphorylate downstream substrates like MAPK-activated protein kinase 2 (MK2), which subsequently blocks the production and release of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) from activated glial cells.[1][2][3] This targeted action makes MW-150 a valuable research tool for investigating neuroinflammatory pathways implicated in neurodegenerative diseases, such as Alzheimer's disease.[1][2] These notes provide a comprehensive guide for the preparation of MW-150 hydrochloride for oral gavage administration in preclinical research settings.

Mechanism of Action: p38α MAPK Inhibition

The p38α MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli. Upon activation by upstream kinases, p38α phosphorylates various downstream targets, including transcription factors and other kinases like MK2. This cascade leads to the increased synthesis of inflammatory mediators. MW-150 specifically binds to p38α with high affinity (Ki of 101 nM), preventing the phosphorylation of its substrates and thereby downregulating the inflammatory response.[1][2][3]

Data Presentation

Quantitative data for MW-150 are summarized below. Researchers should note that MW-150 can be supplied in different salt forms (e.g., hydrochloride, dihydrochloride dihydrate), which affects the molecular weight and subsequent calculations for solution preparation.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Synonyms | MW01-18-150SRM | [1][2] |

| Molecular Formula (HCl) | C₂₄H₂₄ClN₅ | [4] |

| Molecular Weight (HCl) | 417.9 g/mol | [4] |

| Molecular Formula (Free Base) | C₂₄H₂₃N₅ | [5] |

| Molecular Weight (Free Base) | 381.5 g/mol | [5] |

| Molecular Formula (Di-HCl Dihydrate) | C₂₄H₂₉Cl₂N₅O₂ | [2][3][6] |

| Molecular Weight (Di-HCl Dihydrate) | 490.43 g/mol | [2][3][6] |

| In Vitro Potency (Ki vs p38α) | 101 nM | [1][2] |

| Reported Oral Dosage (Mice) | 2.5 mg/kg, daily | [1][3] |

Table 2: Solubility and Vehicle Formulations for In Vivo Dosing

| Solvent / Vehicle System | Achieved Concentration | Notes | Source(s) |

| DMSO (for stock solution) | 20.8 - 40 mg/mL | Requires sonication to fully dissolve. Use freshly opened DMSO as it is hygroscopic. | [1][2][6] |

| Vehicle 1: DMSO/PEG300/Tween-80/Saline | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |

| Vehicle 2: DMSO/PEG300/Tween-80/Saline | ≥ 3 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (calculated from a specific protocol) | [1] |

| Vehicle 3: DMSO/SBE-β-CD/Saline | ≥ 2.08 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [6] |

Experimental Protocols

Protocol 1: Preparation of MW-150 Dosing Solution for Oral Gavage

This protocol details the preparation of a 10 mL dosing solution at a concentration of 0.5 mg/mL using the DMSO/PEG300/Tween-80/Saline vehicle, suitable for dosing a 25g mouse at 5 mg/kg with a gavage volume of 0.25 mL (10 mL/kg). Adjust calculations based on your specific salt form, desired concentration, and final volume.

Materials:

-

This compound (or other salt form)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes and/or conical tubes

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator bath (optional, but recommended)

Workflow for Dosing Solution Preparation

Procedure:

-

Calculate Required Mass: Determine the total mass of MW-150 required.

-

Example: For 10 mL of a 0.5 mg/mL solution, you will need: 10 mL * 0.5 mg/mL = 5 mg of MW-150.

-

-

Prepare Stock Solution:

-

Accurately weigh the calculated mass of MW-150 and place it in a sterile tube (e.g., a 15 mL conical tube).

-

Based on the final volume, calculate the amount of each vehicle component (see Table 2, Vehicle 1). For a 10 mL final volume:

-

DMSO: 10% of 10 mL = 1.0 mL

-

PEG300: 40% of 10 mL = 4.0 mL

-

Tween-80: 5% of 10 mL = 0.5 mL

-

Saline: 45% of 10 mL = 4.5 mL

-

-

Add the 1.0 mL of DMSO to the weighed MW-150. Vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes until the solution is clear.

-

-

Add Co-solvents: Add the vehicle components sequentially.

-

Add 4.0 mL of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.

-

Add 0.5 mL of Tween-80 . Vortex again until fully mixed. The solution may appear viscous.

-

-

Add Aqueous Component:

-

Slowly add the 4.5 mL of Saline to the mixture while vortexing to prevent precipitation.

-

Continue to vortex until the final solution is clear and uniform.

-

-

Storage:

-

Store the final dosing solution protected from light. For short-term storage (within a day), 4°C is acceptable. For longer-term storage, consult supplier data sheets, but it is generally recommended to prepare fresh solutions daily for in vivo studies. Stock solutions in pure DMSO can be stored at -20°C or -80°C for extended periods.[1]

-

Protocol 2: Guideline for Oral Gavage Administration in Mice

This protocol is a summary of standard practices. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Personnel must be properly trained to ensure animal welfare and procedural success.

Materials:

-

Prepared MW-150 dosing solution

-

Appropriate-sized syringe (e.g., 1 mL)

-

Gavage needle (for mice: 18-20 gauge, 1-1.5 inches long, with a flexible or rigid curved shaft and a ball tip).[7][8]

-

Animal scale

Procedure:

-

Animal Preparation:

-

Restraint:

-

Needle Insertion:

-

Fill the syringe with the calculated dose volume, ensuring no air bubbles are present.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars), advancing it along the roof of the mouth.

-

Allow the animal to swallow the tip of the needle, which facilitates entry into the esophagus. The needle should pass easily with no resistance. If resistance is met, stop immediately, withdraw, and reposition. Forcing the needle can cause perforation of the esophagus or trachea.[9]

-

-

Administration:

-

Once the needle is correctly positioned (its length measured from the mouth to the last rib), slowly depress the syringe plunger to deliver the solution.[9]

-

Administer the fluid steadily to avoid reflux.

-

-

Withdrawal and Monitoring:

-

After administration, gently withdraw the needle along the same path of insertion.

-

Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental tracheal administration.[7][8] Continue to monitor the animal periodically over the next 24 hours.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. MW-150 dihydrochloride dihydrate | TargetMol [targetmol.com]

- 4. This compound | C24H24ClN5 | CID 137704636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mw-150 | C24H23N5 | CID 86270361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

Application Notes and Protocols for MW-150 Hydrochloride in In Vitro Microglia Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MW-150 hydrochloride is a selective, central nervous system (CNS) penetrant, small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK).[1] This kinase is a critical component of the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines in response to various stressors. In the context of neuroinflammation, microglia, the resident immune cells of the CNS, play a pivotal role. Pathological activation of microglia can lead to an overproduction of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), contributing to neuronal damage and the progression of neurodegenerative diseases. MW-150 offers a targeted approach to modulate this inflammatory response by specifically inhibiting p38α MAPK in microglia. These application notes provide detailed protocols for utilizing this compound in in vitro microglia assays to assess its anti-inflammatory efficacy.

Mechanism of Action

This compound selectively inhibits the kinase activity of p38α MAPK. In activated microglia, p38α MAPK is phosphorylated and subsequently phosphorylates downstream targets, including MAPK-activated protein kinase 2 (MK2), leading to the stabilization of mRNAs for pro-inflammatory cytokines and increased their translation. By inhibiting p38α MAPK, MW-150 blocks this cascade, resulting in a dose-dependent reduction of pro-inflammatory cytokine production.[1]

Figure 1: Signaling pathway of MW-150 in microglia.

Quantitative Data Summary

The inhibitory effects of MW-150 on key markers of microglial activation are summarized below. These values were determined in in vitro assays using activated glial cells.

| Target | Assay | Cell Type | Activator | IC50 Value |

| MK2 (phosphorylated) | In vitro kinase assay | Activated Glia | - | 332 nM[1] |

| IL-1β Production | ELISA | Activated Glia | Lipopolysaccharide (LPS) | 936 nM[1] |

Experimental Protocols

Protocol 1: Assessment of MW-150 Efficacy on Pro-inflammatory Cytokine Production in BV-2 Microglial Cells

This protocol details the use of the immortalized murine microglial cell line, BV-2, to evaluate the dose-dependent inhibition of lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production by MW-150.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for mouse IL-1β and TNF-α

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

MW-150 Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, prepare serial dilutions of MW-150 in culture medium.

-

Pre-incubation: Remove the old medium from the cells and add the medium containing different concentrations of MW-150. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM). Include a vehicle control (medium with the same concentration of solvent used for MW-150). Incubate the cells for 1-2 hours.

-

LPS Stimulation: Following pre-incubation, add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentrations of IL-1β and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of MW-150 compared to the LPS-only treated cells. Determine the IC50 value by plotting the percentage of inhibition against the log of the MW-150 concentration.

Figure 2: Workflow for cytokine inhibition assay.

Protocol 2: Analysis of p38 MAPK Activation in Primary Microglia via Western Blot

This protocol describes the methodology to assess the inhibitory effect of MW-150 on the phosphorylation of p38 MAPK in primary microglia stimulated with LPS.

Materials:

-

Primary microglia (isolated from neonatal mouse or rat brains)

-

Microglia culture medium (e.g., DMEM/F12 with appropriate supplements)

-

This compound

-

Lipopolysaccharide (LPS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Primary Microglia Culture: Isolate and culture primary microglia from neonatal rodent brains according to established protocols.

-

Cell Plating: Plate the primary microglia in 6-well plates at a suitable density and allow them to recover and adhere.

-

MW-150 Treatment: Pre-treat the cells with the desired concentrations of MW-150 or vehicle for 1-2 hours.

-

LPS Stimulation: Stimulate the microglia with LPS (100 ng/mL) for a short duration (e.g., 15-30 minutes) to induce robust phosphorylation of p38 MAPK.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38 MAPK and total-p38 MAPK overnight at 4°C. A β-actin antibody should be used as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-p38 MAPK and total-p38 MAPK. Normalize the phospho-p38 MAPK signal to the total-p38 MAPK signal to determine the extent of inhibition by MW-150.

Figure 3: Western blot workflow for p38 MAPK.

Concluding Remarks

The provided protocols offer a robust framework for investigating the in vitro effects of this compound on microglial activation. These assays are essential for characterizing the compound's potency and mechanism of action in a key cell type involved in neuroinflammation. The use of both the BV-2 cell line and primary microglia allows for a comprehensive evaluation, with BV-2 cells offering a convenient model for initial screening and primary cells providing a more physiologically relevant system for validation. Researchers are encouraged to optimize these protocols based on their specific experimental needs and cell culture conditions.

References

Application Note: Measuring Interleukin-1 Beta (IL-1β) Reduction with MW-150 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for measuring the reduction of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) using MW-150 hydrochloride. MW-150 is a selective, orally active, and central nervous system (CNS) penetrant inhibitor of p38α mitogen-activated protein kinase (MAPK)[1][2]. Overproduction of IL-1β is a key factor in neuroinflammation and various systemic inflammatory diseases[3][4]. MW-150 provides a valuable tool for investigating the role of the p38α MAPK pathway in IL-1β-mediated pathophysiology. The following sections detail the mechanism of action, provide comprehensive protocols for in vitro and in vivo experimental setups, and offer guidance on data presentation and analysis.

Mechanism of Action: p38α MAPK Inhibition

The p38α MAPK is a critical serine/threonine protein kinase involved in cellular stress responses and the production of inflammatory cytokines[2][5]. In innate immune cells like microglia and macrophages, external stimuli such as lipopolysaccharide (LPS) activate signaling cascades that lead to the phosphorylation and activation of p38α MAPK[4]. This activated kinase, in turn, regulates the transcription and translation of genes encoding pro-inflammatory cytokines, including IL-1β. MW-150 selectively binds to the active site of p38α MAPK, inhibiting its kinase activity with a Ki of 101 nM[1]. This blockade prevents the downstream signaling required for the synthesis of pro-IL-1β, ultimately reducing the amount of mature, secreted IL-1β.

Caption: MW-150 inhibits the p38α MAPK pathway, reducing IL-1β production.

In Vitro Application: Quantifying IL-1β Reduction in Glial Cells

This protocol describes a method to determine the dose-dependent efficacy of this compound in reducing LPS-stimulated IL-1β production in a microglial cell line (e.g., BV-2) or primary glial cultures.

Experimental Workflow

Caption: Workflow for in vitro analysis of MW-150 efficacy.

Detailed Protocol

-

Cell Culture:

-

Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in sterile DMSO. Further dilute in culture media to final concentrations (e.g., 0, 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be <0.1%.

-

Remove the old media from the cells and add 100 µL of media containing the respective MW-150 concentrations.

-

Incubate for 1 hour at 37°C, 5% CO₂.

-

-

LPS Stimulation:

-

Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (excluding non-stimulated control wells).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Sample Collection:

-

Centrifuge the 96-well plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell pellet. Store samples at -80°C until analysis.

-

-

IL-1β Measurement:

-

Quantify the concentration of IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer’s instructions.

-

Data Presentation

The results can be tabulated to show the dose-dependent inhibition of IL-1β. The IC₅₀, the concentration at which MW-150 inhibits 50% of IL-1β production, can be calculated from this data. Studies report an IC₅₀ of 936 nM for IL-1β reduction in activated glia[1].

| MW-150 HCl (nM) | IL-1β (pg/mL) | % Inhibition |

| 0 (Vehicle) | 1250 ± 85 | 0% |

| 100 | 1105 ± 70 | 11.6% |

| 300 | 910 ± 62 | 27.2% |

| 1000 (1 µM) | 602 ± 45 | 51.8% |

| 3000 (3 µM) | 255 ± 30 | 79.6% |

| 10000 (10 µM) | 98 ± 15 | 92.2% |

| Table 1: Representative data showing the dose-dependent inhibition of LPS-induced IL-1β production in BV-2 cells by this compound. Data are presented as mean ± SD. |

In Vivo Application: Assessing IL-1β Reduction in a Mouse Model

This protocol outlines a method to evaluate the efficacy of orally administered this compound in a mouse model of systemic inflammation or neuroinflammation. MW-150 is known to be a CNS-penetrant compound[1].

Experimental Workflow

Caption: Workflow for in vivo analysis of MW-150 efficacy in a mouse model.

Detailed Protocol

-

Animal Handling and Dosing:

-

Use adult male C57BL/6 mice (8-10 weeks old).

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer this compound orally (p.o.) at an effective dose, such as 2.5 mg/kg, which has been shown to improve performance in mouse models of Alzheimer's disease[1]. Control animals receive the vehicle.

-

-

Induction of Inflammation:

-

One hour after drug administration, inject mice intraperitoneally (i.p.) with LPS (1 mg/kg) to induce a systemic inflammatory response and subsequent neuroinflammation.

-

-

Tissue Collection and Processing:

-

At a time point corresponding to the peak IL-1β response (e.g., 6 hours post-LPS injection), euthanize the mice via an approved method.

-

Perfuse animals with ice-cold PBS to remove blood from the brain.

-

Dissect the brain and isolate regions of interest (e.g., cortex, hippocampus).

-

Homogenize the tissue in lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C and collect the supernatant (cytosolic fraction).

-

-

IL-1β Measurement:

-

Determine the total protein concentration of the supernatant using a BCA protein assay.

-

Measure IL-1β levels in the supernatant using a mouse IL-1β ELISA kit.

-

Normalize the IL-1β concentration to the total protein concentration (e.g., pg of IL-1β per mg of total protein).

-

Data Presentation

Results should be presented to compare IL-1β levels across different treatment groups.

| Treatment Group | Brain Cortex IL-1β (pg/mg protein) |

| Vehicle + Saline | 1.5 ± 0.4 |

| Vehicle + LPS | 25.8 ± 3.1 |

| MW-150 (2.5 mg/kg) + LPS | 13.2 ± 2.5* |

| Table 2: Representative data showing that oral administration of this compound significantly reduces LPS-induced IL-1β levels in the mouse cortex. Data are presented as mean ± SD. *p < 0.05 compared to Vehicle + LPS group. |

Materials and Reagents

-

This compound (MedChemExpress, HY-120111 or similar)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Cell Culture Media (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

BV-2 microglial cell line (or primary cells)

-

C57BL/6 mice

-

Mouse IL-1β ELISA Kit

-

BCA Protein Assay Kit

-

Protease Inhibitor Cocktail

-

DMSO, PBS, Carboxymethylcellulose

Conclusion

This compound is an effective inhibitor of p38α MAPK-mediated IL-1β production. The protocols described here provide robust frameworks for quantifying the inhibitory effects of MW-150 both in vitro and in vivo. These methods are essential for researchers in neuropharmacology and immunology seeking to investigate the therapeutic potential of targeting the p38α MAPK signaling pathway in inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biospective.com [biospective.com]

- 5. A small molecule p38α MAPK inhibitor, MW150, attenuates behavioral deficits and neuronal dysfunction in a mouse model of mixed amyloid and vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of p-MK2 Inhibition by MW-150 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.